molecular formula C9H10N2OS B1482249 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2091605-59-1

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1482249
CAS No.: 2091605-59-1
M. Wt: 194.26 g/mol
InChI Key: OPLMWETUVZLBHT-UHFFFAOYSA-N
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Description

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . This compound can also modulate gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and then bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear receptors or transcription factors to modulate gene expression .

Biological Activity

The compound 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol , also known as a thiophenopyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

  • Chemical Formula : C9H11N3OS
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol
  • CAS Number : 956440-32-7

Biological Activities

Recent research has highlighted several biological activities associated with thiophenopyrazole derivatives, including:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of thiophenopyrazoles exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .

2. Antioxidant Properties

Research indicates that certain thiophenopyrazole compounds can act as effective antioxidants. In a study involving the toxicity of 4-nonylphenol on fish erythrocytes, newly synthesized thieno[2,3-c]pyrazole compounds were shown to mitigate oxidative stress and protect against cellular damage .

3. Anti-inflammatory Effects

Thiophenopyrazoles have been reported to exhibit anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them promising candidates for treating inflammatory diseases .

4. Anticancer Potential

The pyrazole moiety is recognized for its anticancer properties. Compounds containing this structure have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells . The mechanisms often involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiophenopyrazole derivatives against common bacterial strains. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity
Compound A0.22Strong
Compound B0.25Moderate
Compound C0.30Weak

Case Study 2: Antioxidant Activity in Fish Models

In an experimental setup involving African catfish (Clarias gariepinus), the administration of thieno[2,3-c]pyrazole compounds significantly reduced erythrocyte malformations caused by oxidative stress from environmental toxins.

Scientific Research Applications

Synthetic Chemistry

The compound serves as an important intermediate in synthetic pathways for the development of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Cross-coupling Reactions: Utilized in the formation of new carbon-carbon bonds.
  • Functionalization: Enables the introduction of additional functional groups to enhance biological activity.

Biological Studies

Research indicates that compounds containing thiophene and pyrazole structures can exhibit significant biological activities. Potential applications include:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition: The compound may interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicinal Chemistry

The structural similarity of this compound to known pharmacologically active compounds suggests several therapeutic applications:

  • Anticancer Agents: Some studies indicate that pyrazole derivatives can inhibit cancer cell growth, warranting further exploration of this compound's efficacy.
  • Anti-inflammatory Properties: Research into related compounds has shown promise in reducing inflammation, suggesting potential uses in treating inflammatory diseases.

Material Science

In material science, the unique electronic properties of thiophene-containing compounds are leveraged for:

  • Organic Electronics: The compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its conductive properties.
  • Polymer Chemistry: It may serve as a building block for synthesizing novel polymers with tailored properties.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Synthetic ChemistryIntermediate for complex moleculesFacilitates various chemical reactions
Biological StudiesAntimicrobial and enzyme inhibitionPotential therapeutic targets
Medicinal ChemistryAnticancer and anti-inflammatory agentsStructural similarity to active pharmaceuticals
Material ScienceOrganic electronics and polymersExploits unique electronic properties

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of pyrazole derivatives, including those similar to 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.

Case Study 2: Cancer Cell Growth Inhibition

Research into the anticancer properties of pyrazole derivatives revealed that certain compounds could inhibit the proliferation of cancer cells in vitro. This highlights the need for further investigation into the specific mechanisms by which this compound operates.

Properties

IUPAC Name

2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,5-6,12H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMWETUVZLBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.